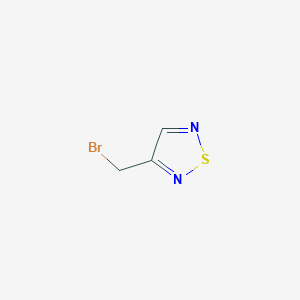

3-(Bromomethyl)-1,2,5-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-1-3-2-5-7-6-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZAHEYFCLYGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53012-70-7 | |

| Record name | 3-(bromomethyl)-1,2,5-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-(Bromomethyl)-1,2,5-thiadiazole: A Keystone Building Block for Drug Discovery

Introduction: The Significance of the 1,2,5-Thiadiazole Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on a select group of heterocyclic structures known as "privileged scaffolds." These molecular frameworks demonstrate a remarkable ability to bind to multiple biological targets, serving as a versatile foundation for drug development. The 1,2,5-thiadiazole ring is a prominent member of this class.[1][2] It is a five-membered aromatic heterocycle whose unique electronic properties and structural stability have made it a cornerstone in the design of compounds with diverse pharmacological activities, from anti-glaucoma agents to ligands for serotonin receptors.[1][3]

This guide focuses on a particularly valuable derivative: 3-(Bromomethyl)-1,2,5-thiadiazole . This compound is not typically an active pharmaceutical ingredient itself but serves a more critical role as a highly versatile synthetic intermediate. The presence of a reactive bromomethyl group attached to the stable thiadiazole core provides a powerful tool for medicinal chemists. It allows for the strategic introduction of the 1,2,5-thiadiazole moiety into larger, more complex molecules, thereby enabling the exploration of new chemical space and the development of next-generation therapeutics. This document provides an in-depth analysis of its molecular structure, a guide to its synthesis and characterization, and insights into its reactivity and application for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Structure and Physicochemical Properties

The structure of 3-(Bromomethyl)-1,2,5-thiadiazole is defined by two key components: the aromatic 1,2,5-thiadiazole ring and the appended bromomethyl (-CH₂Br) functional group.

-

1,2,5-Thiadiazole Ring : This is a planar, five-membered heterocyclic ring containing one sulfur atom, two nitrogen atoms, and two carbon atoms.[4] The ring system is aromatic, with a Bird aromaticity index (IA) of 84 (where benzene = 100), lending it considerable thermal and chemical stability. This aromaticity is crucial, as it provides a rigid, planar scaffold that can be predictably oriented within a biological target's binding site.

-

Bromomethyl Group : Attached to the carbon at the 3-position, this group is the molecule's primary reactive handle. The electronegative bromine atom polarizes the C-Br bond, making the methylene carbon electrophilic and susceptible to nucleophilic attack.

Molecular Structure Diagram

Caption: Representative workflow for the synthesis and purification.

Spectroscopic Characterization Protocols

Accurate structural elucidation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. [5][6] 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. [6] 2. Transfer: Filter the solution if necessary to remove particulates and transfer the clear solution into a 5 mm NMR tube. [6] 3. Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used, with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

-

Expected ¹H NMR Data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~ 8.6 - 8.8 Singlet (s) 1H CH on thiadiazole ring | ~ 4.7 - 4.9 | Singlet (s) | 2H | -CH₂ Br |

Causality: The proton on the aromatic thiadiazole ring is expected to be significantly deshielded due to the ring's aromaticity and the electron-withdrawing nature of the two nitrogen atoms. The methylene protons (-CH₂) are shifted downfield from a typical aliphatic range due to the strong deshielding effect of the adjacent bromine atom and the heterocyclic ring.

-

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment ~ 150 - 160 C -H on thiadiazole ring ~ 155 - 165 C -CH₂Br on thiadiazole ring | ~ 25 - 35 | -C H₂Br |

Causality: The two carbon atoms of the thiadiazole ring appear in the aromatic region, consistent with other 1,2,5-thiadiazole derivatives. [7]The bromomethyl carbon appears in the aliphatic region but is shifted downfield by the attached bromine.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Experimental Protocol:

-

Sample Preparation: A small amount of the neat liquid (if applicable) can be analyzed between two NaCl or KBr plates. Alternatively, a KBr pellet can be prepared for a solid sample.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Key Vibrational Frequencies:

Wavenumber (cm⁻¹) Assignment ~ 3100 C-H stretch (aromatic) ~ 1500 - 1600 C=N ring stretch ~ 1300 - 1450 Ring skeletal vibrations | ~ 600 - 700 | C-Br stretch |

Causality: The spectrum will be dominated by vibrations characteristic of the thiadiazole ring and the C-Br bond. The C-H stretch above 3000 cm⁻¹ confirms the aromatic proton, while the strong absorption in the lower frequency region is a key indicator of the carbon-bromine bond. [8] 3. Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

-

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

-

Acquisition: Acquire a full scan spectrum to identify the molecular ion peak.

-

-

Expected Observations:

-

Molecular Ion Peak: A prominent cluster of peaks corresponding to the molecular ion [M]⁺˙ will be observed.

-

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity, [M]⁺˙ and [M+2]⁺˙, separated by 2 m/z units. This is a definitive signature for a monobrominated compound.

-

Monoisotopic Mass: High-resolution mass spectrometry (HRMS) should yield a mass that matches the calculated value of 177.92003 Da for C₃H₃⁷⁹BrN₂S. [9]

-

Part 3: Reactivity and Applications in Drug Development

The true value of 3-(Bromomethyl)-1,2,5-thiadiazole lies in its predictable reactivity, which allows it to serve as a versatile scaffold-decorating agent.

Reactivity Analysis

The molecule's reactivity is dominated by the bromomethyl group. The C-Br bond is the weakest link and the primary site for chemical transformation.

-

Electrophilic Nature: The methylene carbon is highly electrophilic. It is an excellent substrate for Sₙ2 (nucleophilic substitution) reactions . This allows for the covalent attachment of the thiadiazole moiety to a wide range of nucleophiles, including:

-

Amines (to form aminomethyl derivatives)

-

Thiols (to form thiomethyl ethers)

-

Alcohols or Phenols (to form oxymethyl ethers)

-

Carboxylates (to form ester linkages)

-

-

The Thiadiazole Core as a Stable Pharmacophore: Throughout these transformations, the 1,2,5-thiadiazole ring remains intact due to its aromatic stability. It functions as a bioisostere for other aromatic systems (like phenyl or pyridine rings) and can engage in crucial non-covalent interactions within a protein binding pocket, such as hydrogen bonding (via the nitrogen atoms) and π-stacking. [10]

Application Logic in Medicinal Chemistry

Caption: Logic flow for using the title compound in drug discovery.

Conclusion

3-(Bromomethyl)-1,2,5-thiadiazole is a quintessential example of a high-value synthetic intermediate in modern drug discovery. Its molecular architecture marries a stable, biologically relevant aromatic core with a precisely placed, reactive functional group. This combination provides researchers with a reliable and efficient tool for synthesizing libraries of novel compounds. A thorough understanding of its structure, confirmed by the multi-technique spectroscopic approach detailed in this guide, is the foundation upon which its synthetic utility is built. For professionals in the pharmaceutical sciences, this compound represents not just a molecule, but an opportunity to rapidly and systematically explore the chemical space around the privileged 1,2,5-thiadiazole scaffold, accelerating the journey toward new and effective medicines.

References

- Mali, S. N., & Pandey, A. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 25(5), 771-787.

- PubMed. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubChemLite. 3-(bromomethyl)-1,2,5-thiadiazole.

- MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.

- ISRES. (2010). 174 Thiadiazoles and Their Properties. ISRES.

- OUCI.

- Nanotechnology Perceptions. A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities.

- Sabb, A. L., et al. (2001). 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters, 11(8), 1069-71.

- Georg Thieme Verlag KG. (n.d.).

- BenchChem. (2025).

- Soptrajanov, B., & Ewing, G. E. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Spectrochimica Acta, 22(8), 1417-1426.

- Wikipedia. (n.d.). Thiadiazoles. Wikipedia.

- BenchChem. (2025).

- MDPI. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. (PDF) Infrared and Raman spectra of 1,2,5-thiadiazole [academia.edu]

- 9. PubChemLite - 3-(bromomethyl)-1,2,5-thiadiazole (C3H3BrN2S) [pubchemlite.lcsb.uni.lu]

- 10. isres.org [isres.org]

Methodological & Application

The Versatile Role of 3-(Bromomethyl)-1,2,5-thiadiazole in Medicinal Chemistry: Application Notes and Protocols

The 1,2,5-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its unique physicochemical properties and its ability to engage in a wide range of biological interactions. This five-membered aromatic system, containing two nitrogen atoms and one sulfur atom, is a bioisosteric equivalent for various other rings, such as oxadiazoles and thiazoles, offering a valuable tool for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Among the functionalized derivatives of this heterocycle, 3-(Bromomethyl)-1,2,5-thiadiazole stands out as a highly versatile and reactive building block for the synthesis of novel therapeutic agents.

The presence of a bromomethyl group attached to the electron-withdrawing 1,2,5-thiadiazole core renders the methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This inherent reactivity makes it an ideal synthon for introducing the 1,2,5-thiadiazole moiety into a wide array of molecular frameworks, enabling the exploration of new chemical space in drug discovery programs. This guide provides an in-depth look at the applications of 3-(Bromomethyl)-1,2,5-thiadiazole, complete with detailed protocols and the rationale behind the experimental choices.

The Strategic Advantage of the 1,2,5-Thiadiazole Moiety

The 1,2,5-thiadiazole ring is not merely a passive scaffold; its unique electronic properties actively contribute to the pharmacological profile of a molecule. The nitrogen atoms act as hydrogen bond acceptors, while the sulfur atom can engage in non-covalent interactions with biological targets. Furthermore, the aromatic nature of the ring provides a rigid framework for the precise spatial orientation of appended functional groups.

Derivatives of 1,2,5-thiadiazole have demonstrated a broad spectrum of biological activities, including:

-

Muscarinic Receptor Agonism: The 1,2,5-thiadiazole ring is a key component of several potent and selective muscarinic acetylcholine receptor (mAChR) agonists, such as xanomeline. These compounds are of significant interest for the treatment of neurological disorders like Alzheimer's disease and schizophrenia.

-

Enzyme Inhibition: The scaffold has been incorporated into inhibitors of various enzymes, leveraging its ability to interact with active site residues.

-

Receptor Antagonism: 1,2,5-Thiadiazole derivatives have also been developed as antagonists for receptors such as the histamine H2 and serotonin 5-HT1A receptors.

The utility of 3-(Bromomethyl)-1,2,5-thiadiazole lies in its ability to readily introduce this pharmacologically active core into new molecular entities through the formation of stable ether, amine, and thioether linkages.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with clear explanations for each step. These are representative procedures and may require optimization for specific substrates.

General Considerations for Handling 3-(Bromomethyl)-1,2,5-thiadiazole

3-(Bromomethyl)-1,2,5-thiadiazole is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. The compound is expected to be sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.

Application 1: Synthesis of Aryl Ethers via O-Alkylation

The formation of an ether linkage is a common strategy in medicinal chemistry to connect a pharmacophore to a larger molecular scaffold. The Williamson ether synthesis is a reliable method for this transformation, and 3-(Bromomethyl)-1,2,5-thiadiazole is an excellent electrophile for this reaction.

Protocol: Synthesis of a Phenolic Ether of 3-(Bromomethyl)-1,2,5-thiadiazole

This protocol describes the O-alkylation of a generic phenol. The choice of a weak base, such as potassium carbonate, is crucial to deprotonate the phenol without promoting side reactions. An aprotic polar solvent like acetonitrile or DMF is used to dissolve the reactants and facilitate the SN2 reaction.

-

Reagent Preparation: To a solution of the desired phenol (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.5 eq).

-

Addition of Electrophile: Add a solution of 3-(Bromomethyl)-1,2,5-thiadiazole (1.1 eq) in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl ether.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is important to prevent the hydrolysis of the bromomethyl group.

-

Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol to the more nucleophilic phenoxide. Stronger bases could lead to elimination or other side reactions.

-

Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable phenolic starting material.

Application 2: Synthesis of Secondary and Tertiary Amines via N-Alkylation

The introduction of a nitrogen-containing functional group is a cornerstone of drug design, as it can profoundly influence a compound's solubility, basicity, and ability to form ionic interactions. 3-(Bromomethyl)-1,2,5-thiadiazole readily undergoes N-alkylation with primary and secondary amines.

Protocol: Synthesis of a Secondary Amine Derivative

This protocol details the mono-alkylation of a primary amine. The use of a non-nucleophilic base is important to scavenge the HBr generated during the reaction without competing with the amine nucleophile.

-

Reagent Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (0.1 M).

-

Addition of Electrophile: Cool the solution to 0 °C in an ice bath and add a solution of 3-(Bromomethyl)-1,2,5-thiadiazole (1.0 eq) in the same solvent dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Aqueous Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield the desired secondary amine.

Causality Behind Experimental Choices:

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of the dialkylated byproduct.

-

Base Selection: DIPEA is a hindered amine that acts as a proton sponge without being nucleophilic enough to react with the bromomethyl group.

-

Stoichiometry: Using a 1:1 ratio of the amine and the alkylating agent helps to favor mono-alkylation.

Application 3: Synthesis of Thioethers via S-Alkylation

Thioether linkages are present in a number of approved drugs and are valued for their metabolic stability and ability to engage in specific interactions with biological targets. The high nucleophilicity of thiols makes them excellent partners for reaction with 3-(Bromomethyl)-1,2,5-thiadiazole.

Protocol: Synthesis of a Thioether Derivative

This protocol describes the S-alkylation of a thiol. The reaction is typically fast and high-yielding.

-

Thiolate Formation: Dissolve the thiol (1.0 eq) in a polar solvent such as ethanol or DMF (0.2 M). Add a base like sodium ethoxide or sodium hydride (1.05 eq) to generate the thiolate in situ.

-

Alkylation: Add a solution of 3-(Bromomethyl)-1,2,5-thiadiazole (1.0 eq) in the same solvent to the thiolate solution at room temperature.

-

Reaction Monitoring: The reaction is often rapid and can be monitored by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent. Wash the organic phase with water and brine, dry over a drying agent (e.g., MgSO4), and remove the solvent under reduced pressure.

-

Purification: The crude thioether can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

-

Thiolate Anion: The conversion of the thiol to the more nucleophilic thiolate anion is essential for a rapid and efficient reaction.

-

Solvent: The choice of solvent depends on the solubility of the reactants. Protic solvents like ethanol can be used if the thiolate is generated with a corresponding alkoxide base.

Data Presentation

The following table summarizes representative compounds that can be synthesized using 3-(Bromomethyl)-1,2,5-thiadiazole and their potential biological activities.

| Compound Class | Generic Structure | Potential Biological Target | Reference |

| Aryl Ether | Muscarinic Receptors | ||

| Secondary Amine | Serotonin Receptors | ||

| Thioether | Histamine Receptors |

Visualization of Synthetic Pathways and Workflows

Caption: Synthetic pathways using 3-(Bromomethyl)-1,2,5-thiadiazole.

Caption: Drug discovery workflow incorporating 3-(Bromomethyl)-1,2,5-thiadiazole.

Conclusion

3-(Bromomethyl)-1,2,5-thiadiazole is a powerful and versatile building block for medicinal chemists. Its predictable reactivity allows for the efficient and reliable introduction of the pharmacologically significant 1,2,5-thiadiazole moiety into a diverse range of molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable synthon in their drug discovery endeavors. By understanding the underlying principles of its reactivity and applying robust synthetic methodologies, the scientific community can continue to explore new therapeutic frontiers with 1,2,5-thiadiazole-based compounds.

References

-

Mali, S. N., & Pandey, A. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 25(5), 771–787. [Link]

-

(2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 25(5), 771-787. [Link]

-

Sorba, G., Di Stilo, A., Gasco, A. M., Gili, M., Gasco, A., & Orsetti, M. (1992). Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives. Il Farmaco, 47(12), 1445–1455. [Link]

-

Sabb, A. L., Vogel, R. L., Kelly, M. G., Palmer, Y., Smith, D. L., Andree, T. H., & Schechter, L. E. (2001). 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters, 11(8), 1069–1071. [Link]

-

Ward, J. S., Merritt, L., Klimkowski, V. J., Lamb, M. L., Mitch, C. H., Bymaster, F. P., Sawyer, B. D., Shannon, H. E., Olesen, P. H., & Honoré, T. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(22), 4011–4019. [Link]

-

Tejada, F. R., Nagy, P. I., Xu, M., Wu, C., Katz, T., Dorsey, J., Rieman, M., Lawlor, E., Warrier, M., & Messer, W. S., Jr. (2006). Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras. Journal of Medicinal Chemistry, 49(25), 7518–7531. [Link]

-

Ward, J. S., Merritt, L., Klimkowski, V. J., Lamb, M. L., Mitch, C. H., Bymaster, F. P., Sawyer, B., Shannon, H. E., Olesen, P. H., & Honoré, T. (1992). Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines. Construction of a molecular model for the M1 pharmacophore. Journal of Medicinal Chemistry, 35(22), 4011-9. [Link]

-

Kushwaha, N., & Kushwaha, S. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]

-

Rajeswaran, W. G., Cao, Y., Huang, X. P., Wroblewski, M. E., Colclough, T., Lee, S., Liu, F., Nagy, P. I., Ellis, J., Levine, B. A., Nocka, K. H., & Messer, W. S., Jr. (2001). Design, synthesis, and biological characterization of bivalent 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as selective muscarinic agonists. Journal of Medicinal Chemistry, 44(26), 4563–4576. [Link]

- Tejada, F. R., Nagy, P. I., Xu, M., Wu, C., Katz, T., Dorsey, J., Rieman, M., Lawlor, E., Warrier, M., & Messer, W. S. (2006). Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1

Application Note: Strategic Derivatization of the 1,2,5-Thiadiazole Scaffold

Topic: Derivatization Techniques for 1,2,5-Thiadiazole Ring Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The "Masked" Diamine & Bioisostere

The 1,2,5-thiadiazole ring is a five-membered,

-

Bioisostere: It acts as a lipophilic, non-classical isostere for pyridine or phenyl rings, often improving metabolic stability and blood-brain barrier permeability (e.g., Xanomeline , Tizanidine ).

-

Synthetic Synthon: The ring is a "masked" 1,2-diamine. The N–S bonds are stable to acid and base but susceptible to reductive cleavage, allowing the ring to serve as a robust protecting group for vicinal diamines during multi-step synthesis.

Electronic Profile:

-

Electron Density: High electron deficiency at C3/C4 positions.

-

Reactivity: Highly reactive toward Nucleophilic Aromatic Substitution (

) when halogenated; resistant to electrophilic substitution; sensitive to reductive ring opening.

Strategic Reaction Pathways

The derivatization of this scaffold relies on three primary vectors:

Reactivity Logic Map

Caption: Primary reactivity vectors for the 1,2,5-thiadiazole nucleus.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Mono-substitution of 3,4-dichloro-1,2,5-thiadiazole with an amine nucleophile. Mechanism: The electron-withdrawing nature of the N=C-C=N system activates the C-Cl bonds. The first displacement is facile; the second requires harsher conditions, allowing for selective asymmetric functionalization.

Materials:

-

3,4-Dichloro-1,2,5-thiadiazole (1.0 equiv)[1]

-

Amine Nucleophile (e.g., Morpholine, 1.05 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloro-1,2,5-thiadiazole (155 mg, 1.0 mmol) in anhydrous DMF (3 mL).

-

Addition: Cool the solution to 0°C. Add

(276 mg, 2.0 mmol) followed by the dropwise addition of the amine (1.05 mmol).-

Expert Insight: For volatile amines, use the hydrochloride salt and add an extra equivalent of base.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir.

-

Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. Mono-substitution typically completes in 1–4 hours at RT.

-

Note: If bis-substitution is desired, heat to 80–100°C and use 2.5 equiv of amine.

-

-

Workup: Pour the reaction mixture into ice-water (15 mL).

-

Solids: If the product precipitates, filter and wash with cold water.

-

Oils: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.[2]

-

-

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Data Summary: Nucleophile Reactivity

| Nucleophile Type | Conditions | Selectivity (Mono:Bis) | Yield (Mono) |

|---|

| Primary Amines | DMF,

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at the C3/C4 position. Challenge: Sulfur-containing heterocycles can poison Pd catalysts. High catalyst loading or robust ligand systems are often required.

Materials:

-

3-Bromo-4-substituted-1,2,5-thiadiazole (or 3,4-dichloro analog)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous) -

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a Schlenk tube, combine the thiadiazole substrate (1.0 mmol) and aryl boronic acid (1.5 mmol). Evacuate and backfill with Argon (3 cycles).

-

Solvent Preparation: Add Toluene (4 mL) and Ethanol (1 mL). Degas the solvent stream by bubbling Argon for 10 minutes.

-

Catalyst Addition: Add

(58 mg, 0.05 mmol) quickly under positive Argon pressure. -

Activation: Add degassed 2M aqueous

(1.0 mL). -

Reaction: Seal the tube and heat to 90°C for 12–18 hours.

-

Expert Insight: If conversion is low, switch to

or add SPhos ligand to stabilize the Pd species against sulfur coordination.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd black. Separate layers and extract aqueous phase with EtOAc.[2]

-

Purification: Silica gel chromatography. 1,2,5-Thiadiazoles are often UV-active but can be weakly polar; ensure gradient starts with high non-polar ratios.

Protocol C: De Novo Ring Synthesis (The "Construction" Approach)

Objective: Synthesis of the 1,2,5-thiadiazole ring from an alpha-dioxime. This is preferred when the 3,4-substitution pattern is difficult to achieve via displacement.

Reaction Scheme:

Step-by-Step Methodology:

-

Setup: Use a 3-neck flask equipped with a reflux condenser, dropping funnel, and caustic scrubber (for HCl/SO2 gas evolution).

-

Dissolution: Dissolve the

-dioxime (10 mmol) in anhydrous DMF (20 mL). -

Addition: Add Sulfur Monochloride (

, 15 mmol) dropwise at 0°C.-

Safety:

is fuming and corrosive. Handle in a fume hood.

-

-

Cyclization: Heat the mixture to 80–100°C for 2–4 hours.

-

Quench: Cool to RT and carefully pour into ice water.

-

Extraction: Extract with

. The product is often in the organic layer, while unreacted oximes may remain in the aqueous or interface.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in | Hydrolysis of Chloride | Ensure anhydrous solvents (DMF/THF). Avoid hydroxide bases; use Carbonate or Hydride. |

| Catalyst Death (Suzuki) | Sulfur Poisoning | Switch to Pd(dppf)Cl2 or Pd2(dba)3 + XPhos . Increase loading to 10 mol%. |

| Bis-Substitution ( | Temperature too high | Perform reaction at -10°C to 0°C. Add nucleophile strictly dropwise. |

| Ring Cleavage | Reducing Environment | Avoid strong reducing agents (e.g., LAH, Na/Hg) unless ring opening is intended. |

References

-

Science of Synthesis: 1,2,5-Thiadiazoles. Thieme Connect. (General Reactivity & Properties).

-

Synthesis of 1,2,5-Thiadiazole. ChemicalBook. (Physical Properties & Synthesis).[3]

-

1,2,5-Thiadiazole 1,1-dioxides: Structure and Reactivity. NIH/PMC. (Oxidized derivatives).[4][5]

-

Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole. BenchChem. (Coupling Protocols).

-

Nucleophilic Aromatic Substitution on Heterocycles.BenchChem. (

Protocols). -

Medicinal Significance of Thiadiazoles. MDPI. (Drug Applications).[3][4][6]

Sources

Application Note: 3-(Bromomethyl)-1,2,5-thiadiazole as a Heterocyclic Electrophile for Advanced Materials Functionalization

Executive Summary

This guide details the materials science applications of 3-(Bromomethyl)-1,2,5-thiadiazole , a highly reactive heterocyclic building block. While historically prominent in medicinal chemistry (e.g., as a precursor to the beta-blocker Timolol), its utility has expanded into materials engineering.

This molecule serves as a critical "Electrophilic Gateway," allowing researchers to covalently graft the electron-deficient 1,2,5-thiadiazole moiety onto polymers, surfaces, and organic semiconductor precursors. Its unique structure combines a potent alkylating arm (bromomethyl) with a high-electron-affinity heterocycle (thiadiazole), making it indispensable for:

-

Organic Electronics: Tuning energy levels in donor-acceptor systems.

-

Bio-Interfaces: Creating bioactive surface coatings via cysteine-selective conjugation.

-

Advanced Polymers: Post-polymerization functionalization of nucleophilic backbones.

Chemical Profile & Reactivity

3-(Bromomethyl)-1,2,5-thiadiazole acts as a "soft" electrophile. The thiadiazole ring is electron-withdrawing, which stabilizes the transition state during nucleophilic substitution (

| Property | Value | Relevance to Materials Science |

| CAS Number | 17606-55-4 | Identity verification for procurement. |

| Molecular Weight | 177.02 g/mol | Low MW allows high grafting density on surfaces. |

| Electronic Character | Electron-Deficient ( | Lowers LUMO levels when conjugated or grafted. |

| Reactivity Handle | Alkyl Bromide ( | High reactivity toward amines, thiols, and phenoxides. |

| Solubility | DCM, THF, MeCN | Compatible with standard organic synthesis and spin-coating solvents. |

Application A: Synthesis of Functionalized Monomers for Organic Electronics

The 1,2,5-thiadiazole ring is a privileged motif in Organic Photovoltaics (OPVs) and OLEDs due to its ability to facilitate intermolecular charge transfer. This protocol describes using the bromomethyl derivative to synthesize a Thiadiazole-Tethered Ligand , used to tune the solubility and electronic properties of conductive polymers.

Rationale

Direct arylation of thiadiazoles is common, but alkyl-tethering (via the bromomethyl group) decouples the electronic ring from the backbone, preserving the polymer's conjugation length while introducing the thiadiazole's dipole moment to influence packing and solubility.

Protocol: N-Alkylation of Carbazole Derivatives

Objective: Synthesize 9-((1,2,5-thiadiazol-3-yl)methyl)-9H-carbazole (a model hole-transport material precursor).

Reagents:

-

3-(Bromomethyl)-1,2,5-thiadiazole (1.0 eq)

-

Carbazole (1.0 eq)

-

Potassium Carbonate (

) (2.5 eq, anhydrous) -

Dimethylformamide (DMF) (0.2 M concentration)

-

18-Crown-6 (0.05 eq, optional catalyst)

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask, dissolve Carbazole in anhydrous DMF under

atmosphere. Add -

Addition: Cool the solution to 0°C. Add 3-(Bromomethyl)-1,2,5-thiadiazole dropwise (diluted in minimal DMF) to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The spot for the bromide starting material (

) should disappear. -

Quenching: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid. If oil forms, extract with DCM, wash with brine, dry over

, and purify via column chromatography (Silica gel, Hexane/DCM gradient).

Data Validation (Expected)

-

1H NMR: Look for the disappearance of the

singlet ( -

Yield: Typical yields range from 75% to 85%.

Application B: Bio-Active Surface Functionalization (SAMs)

For drug development professionals working on medical devices, this molecule offers a route to graft thiadiazole moieties (known for bio-activity) onto surfaces. This protocol focuses on Thiol-Bromide Displacement to create Self-Assembled Monolayers (SAMs) on thiol-functionalized silica or gold.

Rationale

The bromine is easily displaced by surface-bound thiols. This creates a robust thioether linkage, presenting the thiadiazole ring to the biological interface. This is used to study cell adhesion or as a linker for further drug conjugation.

Visualization: Surface Grafting Workflow

Caption: Schematic of the heterogeneous nucleophilic substitution used to graft 1,2,5-thiadiazole onto thiol-rich surfaces.

Protocol: Grafting onto Thiolated Silica Nanoparticles

-

Preparation: Suspend 100 mg of mercaptopropyl-functionalized silica nanoparticles in 10 mL of dry Acetonitrile (MeCN).

-

Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 eq relative to surface thiol loading).

-

Reaction: Add 3-(Bromomethyl)-1,2,5-thiadiazole (3.0 eq excess) to the suspension.

-

Incubation: Sonicate for 5 minutes, then stir gently at 40°C for 24 hours under inert atmosphere.

-

Washing: Centrifuge (10,000 rpm, 10 min). Decant supernatant. Resuspend in fresh MeCN and repeat 3x to remove unbound bromide and HBr salts.

-

Validation: Analyze via XPS (X-ray Photoelectron Spectroscopy). Look for the specific N1s binding energy of the thiadiazole ring (

eV) and the disappearance of the free thiol signal.

Critical Troubleshooting & Safety (E-E-A-T)

Safety Warning

-

Lachrymator: Like many benzyl bromide analogs, 3-(Bromomethyl)-1,2,5-thiadiazole is a potent lachrymator and skin irritant. All handling must occur in a functioning fume hood.

-

Corrosive: Causes severe skin burns.[1] Double-gloving (Nitrile) is mandatory.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (Solution Phase) | Hydrolysis of Bromide | Ensure solvents are anhydrous (<50 ppm water). The C-Br bond is labile to moisture. |

| Polymerization/Tars | Radical Side Reactions | Perform reaction in the dark or under low light. Add a radical scavenger (BHT) if necessary. |

| Incomplete Surface Grafting | Steric Hindrance | Use a "spacer" linker (e.g., PEG-thiol) on the surface before reacting with the thiadiazole. |

References

-

Synthesis and Reactivity of 1,2,5-Thiadiazoles

- Source: Neto, B. A. D., et al. (2013). "1,2,5-Thiadiazole derivatives: A review of synthesis and biological activity." European Journal of Medicinal Chemistry.

- Relevance: Establishes the fundamental stability and electronic properties of the ring system.

-

Thiadiazoles in Organic Electronics

-

Source: Wang, Y., et al. (2018).[2] "Benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole-based polymers for organic solar cells." Advanced Energy Materials.

- Relevance: Validates the use of the thiadiazole motif as an electron-accepting unit in m

-

-

Safety & Handling (SDS)

- Source: Fisher Scientific Safety D

-

Relevance: Mandatory safety protocols for brominated thiadiazole derivatives.[3]

-

(Note: Generic landing page provided as specific SDS URLs expire dynamically).

-

Nucleophilic Substitution Protocols

- Source: March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition.

- Relevance: The foundational text validating the mechanism described in the protocols.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Bromo-Thiadiazoles

Executive Summary

Thiadiazoles (1,2,4- and 1,3,4-isomers) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for pyrimidines and pyridines in kinase inhibitors and anti-infectives. However, their functionalization via Palladium-catalyzed cross-coupling is notoriously difficult due to two primary factors: catalyst poisoning via sulfur coordination and electronic deactivation of the oxidative addition complex.

This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of bromo-thiadiazoles. Unlike standard literature which often cites outdated conditions, this note focuses on modern, bulky phosphine ligand systems (e.g., XPhos, RuPhos) that sterically preclude sulfur coordination, ensuring high turnover numbers (TON).

The Challenge: Sulfur Interference & Electronics

The Coordination Trap

The primary failure mode in coupling sulfur-containing heterocycles is the formation of stable, off-cycle resting states. The thiadiazole sulfur atom has a high affinity for Pd(II). If the ancillary ligand on Palladium is not sufficiently bulky, the thiadiazole will displace the ligand or solvent, forming a coordinate covalent bond with the metal center. This "arrests" the catalytic cycle prior to transmetallation.

Electronic Considerations

-

1,3,4-Thiadiazoles: The C2 and C5 positions are equivalent unless substituted. The ring is electron-deficient, facilitating Oxidative Addition (OA) . However, this electron deficiency also makes the C-Br bond susceptible to Lithium-Halogen exchange side reactions if strong bases (e.g., n-BuLi) are used in pre-steps.

-

1,2,4-Thiadiazoles: The C5 position is significantly more electrophilic than C3. In 3,5-dibromo-1,2,4-thiadiazole, site-selective coupling occurs exclusively at C5 first due to the lower bond dissociation energy and higher electrophilicity adjacent to the sulfur.

Mechanistic Pathway & Poisoning (Visualized)

Figure 1: The catalytic cycle highlighting the critical off-cycle trap where the thiadiazole sulfur coordinates to Pd(II), effectively poisoning the catalyst if the ligand shell is not sufficiently bulky.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Application: Formation of biaryl systems.[1] Recommendation: Use Pd(dppf)Cl₂ for standard cases and XPhos Pd G3 for sterically hindered or electron-rich coupling partners.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: 2-Bromo-1,3,4-thiadiazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Base: Cs₂CO₃ (3.0 equiv) - Superior to K₂CO₃ for thiadiazoles due to solubility.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

-

Degassing: Charge a microwave vial or Schlenk tube with the solid bromide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add sparged 1,4-Dioxane and Water via syringe.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Note: If using microwave irradiation, heat to 110°C for 30 minutes.

-

-

Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash organic layer with brine. Dry over Na₂SO₄.

Optimization Matrix

| Variable | Standard Condition | "Rescue" Condition (Low Yield) | Rationale |

| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 or Pd(dtbpf)Cl₂ | Bulky biaryl phosphines (XPhos) prevent S-coordination. |

| Base | Cs₂CO₃ | K₃PO₄ | Phosphate is milder but often facilitates transmetallation better in heteroaryls. |

| Solvent | Dioxane/H₂O | n-Butanol or Toluene/EtOH | Protic solvents can assist in solubilizing polar thiadiazole intermediates. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond)[4][5]

Application: Introduction of amine side chains (critical for solubility/PK properties). Critical Insight: Thiadiazoles are electron-poor, making the C-N bond formation favorable, but the amine nucleophile can also poison the catalyst. BrettPhos is the ligand of choice here.

Optimized Protocol

Reagents:

-

Substrate: 2-Bromo-1,3,4-thiadiazole (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%)

-

Alternative:BrettPhos Pd G3 precatalyst (2-5 mol%)

-

-

Base: NaOtBu (1.4 equiv) or LiHMDS (if base-sensitive functional groups exist)

-

Solvent: Anhydrous Toluene or t-Amyl Alcohol

Step-by-Step:

-

Pre-complexation (if using separate Pd/Ligand): Stir Pd₂(dba)₃ and BrettPhos in Toluene at 60°C for 5 minutes under Argon to generate the active L-Pd(0) species.

-

Addition: Add the thiadiazole, amine, and base.

-

Heating: Heat to 100°C for 2–6 hours.

-

Quench: Cool to RT, dilute with ether, filter through silica to remove residual amine/Pd complexes.

Troubleshooting & Decision Logic

When reactions fail, use this logical workflow to identify the bottleneck.

Figure 2: Troubleshooting logic tree for thiadiazole cross-coupling failures.

Safety & Handling

-

Sensitization: Thiadiazoles are potential skin sensitizers. Handle all solids in a fume hood.

-

Palladium Waste: All Pd-containing waste must be segregated into heavy metal waste streams.

-

Pressurized Vessels: When using microwave heating or sealed tubes at 110°C+, ensure vessels are rated for the pressure generated by dioxane/water mixtures (approx. 2-3 bar).

References

-

Mechanistic Insight on Heterocycle Poisoning

- Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry.

-

Buchwald-Hartwig Amination of Thiadiazoles

- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Suzuki Coupling of 1,3,4-Thiadiazoles (Microwave Protocols)

-

Copin, C., et al. "Microwave-assisted synthesis of imidazo[2,1-b][1,3,4]thiadiazoles."[4] MDPI - Molecules.

-

-

General Reactivity of 1,2,4-Thiadiazoles

- Patonay, T., et al. "Synthesis and Reactivity of 1,2,4-Thiadiazoles." Arkivoc.

-

Sonogashira Coupling Context (Benzothiadiazoles)

- BenchChem Application Notes.

Sources

Strategic Synthesis of Thiadiazole Scaffolds: A Modular Guide

Topic: Synthesis of Thiadiazole-Containing Heterocycles Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists and Process Development Scientists

Abstract & Strategic Value

Thiadiazoles are critical bioisosteres in modern drug discovery, offering improved lipophilicity and metabolic stability compared to their oxadiazole counterparts. Their ability to act as hydrogen bond acceptors while maintaining aromaticity makes them ideal scaffolds for kinase inhibitors, antimicrobial agents (e.g., Cefazolin, Acetazolamide), and CNS-active compounds.

This guide moves beyond generic textbook reactions, providing optimized, field-tested protocols for the two most pharmacologically relevant isomers: 1,3,4-thiadiazoles (the "medicinal workhorse") and 1,2,3-thiadiazoles (the "click-chemistry" precursor).

Module A: 1,3,4-Thiadiazoles (The Medicinal Workhorse)

The 1,3,4-isomer is the most prevalent in FDA-approved drugs. Synthesis typically bifurcates based on the desired substitution at the 2- and 5-positions.

A.1. Mechanistic Pathways[1]

-

Pathway 1 (Oxidative Cyclization): Ideal for generating 2-amino-1,3,4-thiadiazoles , a privileged motif in kinase inhibition.

-

Pathway 2 (Dehydrative Cyclization): Ideal for 2,5-disubstituted analogs (alkyl/aryl) using Lawesson’s Reagent or POCl₃.

A.2. Visualization: Synthetic Workflow

Figure 1: Decision tree for 1,3,4-thiadiazole synthesis based on target substitution.

A.3. Protocol 1: Oxidative Cyclization (FeCl₃ Method)

Target: 2-Amino-5-aryl-1,3,4-thiadiazoles.[1] Mechanism: The metal cation acts as a Lewis acid coordinating to the imine nitrogen, facilitating ring closure followed by electron abstraction.[2]

Materials:

-

Aryl aldehyde thiosemicarbazone (1.0 equiv)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (2.0 - 4.0 equiv)

-

Ethanol (Absolute)

Step-by-Step Protocol:

-

Preparation: Dissolve the thiosemicarbazone (e.g., 5 mmol) in ethanol (40 mL). If solubility is poor, heat to 60°C.

-

Oxidant Addition: Prepare a solution of FeCl₃·6H₂O (2.7 g, 10 mmol) in ethanol (10 mL). Add this dropwise to the main reaction vessel over 15 minutes.

-

Critical Note: The solution will turn dark. A rapid color change often indicates the formation of the intermediate radical cation.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 1–3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (lower Rf) should disappear.

-

Workup:

-

Cool to room temperature.[3]

-

Pour the mixture into ice-cold water (100 mL).

-

Neutralization: Adjust pH to ~8-9 using 10% Na₂CO₃ solution. This precipitates the free base thiadiazole.

-

-

Isolation: Filter the precipitate, wash copiously with water (to remove Fe salts), and recrystallize from Ethanol/DMF.

Validation Criteria:

-

¹H NMR: Disappearance of the imine proton (-CH=N-) typically found at 8.0–8.5 ppm in the starting material. Appearance of a broad singlet (NH₂) at 7.0–7.5 ppm.

Module B: 1,2,3-Thiadiazoles (The Hurd-Mori Reaction)[4][5][6]

1,2,3-Thiadiazoles are valuable precursors that can undergo base-catalyzed ring opening to form alkynyl thiols (useful for "click" chemistry) or exist as stable pharmacophores.

B.1. The Hurd-Mori Protocol

This classic reaction cyclizes hydrazones (specifically semicarbazones or tosylhydrazones) using thionyl chloride (SOCl₂).[4]

B.2. Visualization: Hurd-Mori Mechanism

Figure 2: Mechanistic cascade of the Hurd-Mori reaction.

B.3. Protocol 2: Hurd-Mori Cyclization

Target: 4-Aryl-1,2,3-thiadiazoles. Safety Warning: SOCl₂ releases HCl and SO₂ gas. Perform strictly in a fume hood.

Materials:

-

Acetophenone semicarbazone (10 mmol)[4]

-

Thionyl Chloride (SOCl₂) (Pure or 5 equiv)

-

Dichloromethane (DCM) (Optional, can be run neat)

Step-by-Step Protocol:

-

Setup: Place the semicarbazone (1.77 g, 10 mmol) in a dry round-bottom flask. If using solvent, suspend in dry DCM (10 mL).

-

Cooling: Cool the vessel to 0°C using an ice bath. This is critical to prevent uncontrolled exotherms and charring.

-

Addition: Add SOCl₂ (5 mL, excess) dropwise via a pressure-equalizing addition funnel.

-

Observation: Vigorous gas evolution (HCl/SO₂) will occur.

-

-

Reaction: Allow the mixture to warm to room temperature, then stir for 1 hour. If the solid persists, gently heat to 40°C.

-

Quenching (Critical):

-

Cool the mixture back to 0°C.

-

Slowly pour the reaction mixture onto crushed ice. Do not add water to the acid.

-

-

Extraction: Extract the aqueous slurry with DCM (3 x 20 mL).

-

Purification: Wash organic layers with saturated NaHCO₃ (to remove acid traces) and brine. Dry over Na₂SO₄.[3][4][5] Evaporate solvent.[3] Purify via silica flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (FeCl₃ Method) | Incomplete oxidation or over-oxidation. | Ensure FeCl₃ is added slowly. Switch to CuCl₂ in ethanol if Fe salts are difficult to remove [1]. |

| Charring (Hurd-Mori) | Temperature too high during SOCl₂ addition. | strictly maintain 0°C during addition. Dilute SOCl₂ with DCM if running on large scale [2]. |

| Regioisomer Mix | Asymmetric ketones in Hurd-Mori. | Regioselectivity is governed by the stability of the hydrazone tautomer. Steric bulk directs cyclization to the less hindered side [3]. |

| Purification Difficulty | Iron chelation (FeCl₃ method). | Wash the crude solid with EDTA solution or 1M HCl during workup to break Fe-N complexes. |

References

-

MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021).[6][7] Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. (2023). Available at: [Link]

-

RSC. Oxidative cyclisation of ketone thiosemicarbazones. Journal of the Chemical Society C. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

common side reactions and byproducts in 3-(Bromomethyl)-1,2,5-thiadiazole chemistry

[1]

Current Status: Operational Subject: Troubleshooting Side Reactions, Impurity Profiling, and Handling Protocols Audience: Medicinal Chemists, Process Development Scientists[1]

Core Directive & Executive Summary

3-(Bromomethyl)-1,2,5-thiadiazole is a high-value, high-reactivity intermediate often used as a "linchpin" scaffold in the synthesis of beta-blockers (e.g., Timolol analogues) and cholinergic agonists. Its chemical behavior is defined by two competing structural features:

-

The Bromomethyl Group: A highly electrophilic, "benzylic-like" center activated by the electron-withdrawing thiadiazole ring. It is prone to rapid

reactions but equally susceptible to hydrolysis.[1] -

The 1,2,5-Thiadiazole Ring: An electron-deficient aromatic system.[1] While thermally stable, it is vulnerable to nucleophilic attack at the sulfur atom (ring opening) and reductive cleavage.[1]

Critical Safety Alert: This compound is a potent lachrymator and skin irritant.[1] All handling must occur in a functioning fume hood.[1]

Diagnostic Troubleshooting Guides

Issue 1: The "Disappearing" Product (Hydrolysis & Alcohol Formation)

Symptom: LC-MS shows a dominant peak with a mass of

Diagnosis:

The electron-withdrawing nature of the 1,2,5-thiadiazole ring makes the methylene carbon (

Root Causes:

-

Wet Solvents: Even ppm-levels of water in DMF or THF can compete with your nucleophile.

-

Hygroscopic Nucleophiles: Using amine salts or alkoxides that have absorbed atmospheric moisture.[1]

Corrective Protocol:

-

Solvent Switch: Avoid DMF if not strictly anhydrous. Switch to Anhydrous Acetonitrile (MeCN) or THF stored over molecular sieves.

-

Reagent Drying: Azeotropically dry your nucleophile with toluene prior to addition.[1]

-

Addition Order: Do not premix the bromide with the base. Add the bromide last as a solution to the mixture of nucleophile and base.

Issue 2: The "Double-Mass" Impurity (Ether Dimerization)

Symptom: Appearance of a lipophilic impurity with a mass roughly double that of the starting material minus HBr (

Diagnosis: This is the Bis(1,2,5-thiadiazol-3-ylmethyl) ether . It forms via a two-step cascade:

-

Hydrolysis of the starting bromide generates the alcohol (as described in Issue 1).

-

The newly formed alcohol acts as a nucleophile, attacking the remaining bromide.[1]

Mechanism:

Corrective Protocol:

-

Concentration Control: Dilute the reaction. High concentrations (>0.5 M) favor intermolecular dimerization.[1]

-

Equivalents: Use a slight excess of your desired nucleophile (1.1–1.2 eq) to statistically outcompete the alcohol byproduct.

Issue 3: Loss of Aromaticity / Ring Cleavage

Symptom: Loss of the characteristic UV absorption of the thiadiazole ring (approx. 250–260 nm). Evolution of sulfurous odors (

Diagnosis: The 1,2,5-thiadiazole ring is sensitive to reductive cleavage and hard nucleophiles .[1]

-

Reductive Cleavage: Strong reducing agents (e.g.,

, -

Sulfur Attack: Strong, hard bases (e.g., organolithiums, Grignards) or thiophiles can attack the ring sulfur atom rather than the bromomethyl group.[1]

Corrective Protocol:

-

Avoid Hydride Reductions: If you must reduce a functional group elsewhere on the molecule, use mild reagents (e.g.,

at controlled pH) or chemoselective hydrogenation.[1] -

Base Selection: Switch from hard bases (BuLi, NaH) to non-nucleophilic organic bases (DIPEA, DBU) or mild inorganic carbonates (

).[1]

Visualizing the Reactivity Landscape

The following diagram maps the competitive pathways. Use this to identify where your reaction is deviating.[1]

Figure 1: Reaction pathway analysis for 3-(bromomethyl)-1,2,5-thiadiazole showing the primary substitution path vs. common degradation routes.

Validated Experimental Protocols

Protocol A: Standard Nucleophilic Substitution (Amine Alkylation)

Designed to minimize hydrolysis and dimerization.

| Parameter | Specification | Rationale |

| Solvent | MeCN or THF (Anhydrous) | Polar aprotic solvents support |

| Base | Non-nucleophilic bases prevent ring attack and salt formation.[1] | |

| Temperature | Controls exotherm; prevents thermal decomposition. | |

| Stoichiometry | 1.0 eq Bromide : 1.1 eq Amine | Slight excess of amine suppresses dimer formation.[1] |

Step-by-Step:

-

Preparation: Charge the reaction vessel with the amine (1.1 eq) and

(2.0 eq) in anhydrous MeCN under -

Cooling: Cool the suspension to

. -

Addition: Dissolve 3-(bromomethyl)-1,2,5-thiadiazole (1.0 eq) in a minimal volume of MeCN. Add this solution dropwise over 30 minutes.

-

Why? Keeping the local concentration of bromide low relative to the amine favors the desired cross-coupling over self-reaction.

-

-

Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is typically complete within 2–4 hours.[1]

-

Workup: Filter off inorganic salts before adding water.[1] This prevents the formation of basic aqueous emulsions that can degrade the ring.

Protocol B: Storage & Handling

-

Temperature: Store at

. -

Atmosphere: Store under Argon/Nitrogen.[1] The compound degrades upon prolonged exposure to humid air, releasing HBr (which turns the material brown/orange).[1]

-

Stabilization: If the material turns dark, it indicates HBr formation.[1] It can be purified by rapid filtration through a short plug of silica gel using 10% EtOAc/Hexanes.[1]

FAQ: Technical Deep Dive

Q: Can I use sodium borohydride (

-

Solution: Use milder conditions (e.g.,

/

Q: Why is my product turning pink/red during workup? A: This often indicates the formation of elemental sulfur or polysulfides, a sign of ring degradation.[1] This usually happens if the workup involves strong aqueous bases (NaOH/KOH).

Q: Is the bromomethyl group stable to Suzuki coupling conditions?

A: Generally, yes, provided the base used is carbonate-based (e.g.,

-

Solution: Perform the alkylation before the cross-coupling if possible, or use a catalyst system highly selective for Aryl-Cl/Br over Alkyl-Br.

References

-

Weinstock, L. M., et al. (1967).[1] The Chemistry of 1,2,5-Thiadiazoles. I. The Parent Compound.[1][2][3][4] Journal of Organic Chemistry.[1] Link (Foundational reactivity of the ring).

-

Karmakar, P., et al. (2021).[1] Synthesis and Identification of Novel Potential Thiadiazole Based Molecules. Biointerface Research in Applied Chemistry.[1] Link (Demonstrates nucleophilic substitution workflows).

-

Richardson, J. (2017).[1] 1,2,5-Thiadiazoles.[1][2][5][6][7][8][9][10][11] Science of Synthesis Knowledge Updates.[1] (Review of ring stability and cleavage mechanisms).

-

Patents: Synthesis of Timolol and related anti-glaucoma agents. (Many standard protocols for this reagent originate from the Timolol process chemistry literature, specifically the alkylation of the morpholine intermediate).[1]

Sources

- 1. isres.org [isres.org]

- 2. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 3. In Silico Appraisal, Synthesis, Antibacterial Screening and DNA Cleavage for 1,2,5-thiadiazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Managing Bromomethyl Reactivity

Status: Online | Tier: Level 3 (Senior Application Support)

Topic: Troubleshooting Benzylic Bromide Reagents (

🟢 System Overview: The Bromomethyl Interface

Welcome to the technical support hub for benzylic bromides. You are likely here because this functional group is behaving erratically—either degrading in the bottle or over-reacting in your flask.

The Core Conflict: The bromomethyl group is an exceptionally potent electrophile due to the resonance stabilization of the transition state by the adjacent aromatic ring. This makes it excellent for

-

Storage Instability: Auto-catalytic decomposition triggered by trace moisture.

-

Selectivity Failure: The "Runaway Train" effect where mono-alkylation rapidly proceeds to poly-alkylation.

📂 Ticket #101: Storage & Stability

User Report: "My benzyl bromide turned from a clear liquid to a green/black syrup. Is it usable?"

🔧 Root Cause Analysis: Autocatalytic Hydrolysis

Benzylic bromides are moisture-sensitive.[1] The degradation mechanism is a self-feeding loop (autocatalysis).

-

Initiation: Trace moisture hydrolyzes a small fraction of the bromide to benzyl alcohol and Hydrogen Bromide (

). -

Propagation:

is a strong acid that protonates the alcohol or the bromide, catalyzing Friedel-Crafts-type alkylations (polymerization) and further hydrolysis. -

Result: The "black tar" is a mixture of poly-benzyl polymers and

salts.

📉 Visualization: The Degradation Loop

Figure 1: The autocatalytic degradation cycle of benzylic bromides triggered by moisture.

✅ Solution: Stabilization Protocol

If the liquid is slightly yellow, it can be purified. If black/viscous, discard .

| Parameter | Specification | Why? |

| Storage Temp | Slows kinetic rate of hydrolysis. | |

| Stabilizer | Basic scavengers neutralize | |

| Purification | Wash with | Removes |

| Atmosphere | Argon/Nitrogen | Prevents atmospheric moisture ingress.[1] |

📂 Ticket #102: Controlling Selectivity (Amination)

User Report: "I tried to make a secondary amine by reacting benzyl bromide with a primary amine, but I got mostly tertiary amine and quaternary salt."

🔧 Root Cause Analysis: Nucleophilicity Mismatch

This is the classic "Poly-alkylation Problem."

-

The Trap: The product (secondary amine) is more electron-rich and often more nucleophilic than the starting material (primary amine).

-

The Result: The benzyl bromide reacts faster with the product than the reactant.

📉 Visualization: The Selectivity Decision Tree

Figure 2: Strategic decision tree for avoiding over-alkylation.

✅ Protocol: High-Selectivity Mono-Alkylation

If you must use the alkyl halide route (Direct Alkylation), follow this strict protocol to maximize Mono:Di ratio.

Reagents:

-

Benzyl Bromide (Electrophile)

-

Base: DIPEA (Hünig's base) or

-

Solvent: DMF or Acetonitrile (

)

Step-by-Step Procedure:

-

The Dilution Factor: Dissolve the Primary Amine (4.0 equivalents) in

(-

Why? High concentration of amine ensures the electrophile statistically encounters the starting material, not the product.

-

-

Base Addition: Add DIPEA (1.2 equivalents) .

-

Why? Scavenges the

byproduct. Do not use the amine reactant as the base, or you lose stoichiometry control.

-

-

Cryogenic Control: Cool the solution to

.-

Why? Lower temperature discriminates between the activation energies of the primary vs. secondary amine attack.

-

-

Slow Addition: Dissolve Benzyl Bromide (1.0 equivalent) in a separate volume of solvent. Add this solution dropwise over 60 minutes.

-

Why? Keeps the instantaneous concentration of benzyl bromide near zero, preventing "local hotspots" where double alkylation occurs.

-

-

Workup: Quench with water. The excess primary amine remains in the aqueous phase (if low MW) or can be distilled off.

📂 Ticket #103: Safety & Handling (Lachrymators)

User Report: "I opened the bottle outside the hood and now the whole lab is crying. How do I clean this up?"

🔧 Hazard Profile

Benzylic bromides are potent lachrymators (tear agents).[6] They alkylate TRPA1 ion channels in sensory nerves, causing intense pain and tearing.

✅ Emergency Decontamination Protocol

Do NOT wash with just water. (Hydrolysis is too slow and generates acidic fumes).

The "Quench Soup" Recipe: Prepare a solution of:

-

50% Ethanol

-

40% Water

-

10% Ammonium Hydroxide (

) or Ethanolamine

Procedure:

-

Spill Cleanup: Cover the spill with an absorbent pad soaked in the "Quench Soup."

-

Glassware: Soak all contaminated glassware in this bath for 1 hour.

-

Disposal: The resulting solution is basic organic waste.

📚 References

-

BenchChem. (2025).[1][11] Stability and Storage of 3-Phenylpropanoyl Bromide: A Technical Guide. Retrieved from

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!)[8] - Why Does This Reaction Suck? Retrieved from

-

Organic Syntheses. (1990).[2] 4-Benzyloxy-2-Butanone (Benzyl Bromide Handling).[2] Coll. Vol. 7, p. 386.[2] Retrieved from

-

Merck Millipore. (2025). Safety Data Sheet: Benzyl Bromide.[12] Retrieved from

-

University of Liverpool. (2015). Alkylation of Amines with Alcohols and Amines by a Single Catalyst. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Benzyl Bromide [commonorganicchemistry.com]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. shaalaa.com [shaalaa.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

Technical Support Center: Purification of 3-(Bromomethyl)-1,2,5-thiadiazole

Diagnostic & Triage: Understanding Your Mixture

Before initiating purification, you must accurately identify the contamination profile. 3-(Bromomethyl)-1,2,5-thiadiazole is typically synthesized via radical bromination (Wohl-Ziegler reaction) of 3-methyl-1,2,5-thiadiazole using N-Bromosuccinimide (NBS). This route introduces a specific set of impurities.

The Impurity Landscape

| Impurity Type | Origin | Diagnostic Sign (TLC/NMR) |

| Succinimide | Byproduct of NBS reduction.[1] | H-NMR: Singlet at ~2.7-2.9 ppm. TLC: Streaks heavily; stains strongly with Iodine/KMnO4. |

| Starting Material (SM) | Incomplete conversion of 3-methyl-1,2,5-thiadiazole. | H-NMR: Singlet at ~2.6-2.7 ppm (Methyl group). TLC: Often co-elutes or runs slightly higher than product. |

| The "Alcohol" | Hydrolysis of the C-Br bond (3-(hydroxymethyl)-1,2,5-thiadiazole). | TLC: Distinct spot with lower Rf (more polar). Appearance: Oily residue that refuses to crystallize. |

| Dibromo Species | Over-bromination (gem-dibromide). | H-NMR: Downfield shift of the methine proton (>6.5 ppm). |

Visualizing the Impurity Pathways

The following diagram maps the origin of these impurities to help you isolate the root cause during synthesis.

Figure 1: Reaction pathway showing the genesis of common impurities. Note that the 'Alcohol' is often generated post-reaction during handling.

Troubleshooting Guides & Protocols

Scenario A: "I cannot separate Succinimide from my product."

The Issue: Succinimide is notoriously difficult to remove because it possesses partial solubility in both water and organic solvents (like DCM and Chloroform), and it often streaks on silica columns, contaminating fractions.

The Solution: Do not rely solely on chromatography. You must perform a bulk removal pre-purification.

Protocol 1: The Precipitation & Wash Method (Recommended)

-

Solvent Switch: If your reaction was in CCl4 or Benzene, cool the mixture to 0°C. Succinimide is insoluble in cold non-polar solvents and will float/precipitate. Filter it off before evaporation.[1]

-

Aqueous Wash (The "Bicarb" Trick):

-

Dissolve the crude residue in Ethyl Acetate (avoid DCM if possible, as succinimide is more soluble in it).

-

Wash 3x with Saturated Aqueous NaHCO3 (Sodium Bicarbonate).[2]

-

Mechanism:[2][3][4][5] Succinimide is weakly acidic (pKa ~9.6). The bicarbonate converts it to the water-soluble salt, pulling it into the aqueous layer.

-

Wash 1x with Brine.

-

Dry over Na2SO4 and concentrate.[2]

-

Scenario B: "My product degrades on the column (New spots appear)."

The Issue: 3-(Bromomethyl)-1,2,5-thiadiazole is a benzylic-like halide. It is electrophilic and susceptible to hydrolysis. Standard silica gel is slightly acidic (pH 5-6), which catalyzes the hydrolysis of the C-Br bond into the alcohol (C-OH) and HBr.

The Solution: You must neutralize the stationary phase.

Protocol 2: Buffered Silica Chromatography

-

Slurry Preparation: Prepare your silica slurry using Hexanes (or Heptane).

-

Buffering: Add 1% Triethylamine (Et3N) to the slurry solvent. Stir for 5 minutes.

-

Packing: Pour the column. The Et3N neutralizes the acidic sites on the silica.

-

Elution: Run your column using a gradient of Hexanes/Ethyl Acetate (e.g., 95:5 to 80:20).

-

Note: You do not need to keep Et3N in the eluent, only in the packing step. However, keeping 0.5% Et3N in the eluent ensures stability for highly sensitive analogs.

-

Scenario C: "I have starting material left, and it co-elutes."

The Issue: The Rf difference between the methyl-SM and the bromomethyl-product is often small.

The Solution: Vacuum Distillation (for oils) or Selective Crystallization (for solids).

Protocol 3: High-Vacuum Distillation

Warning: Thiadiazoles can be thermally unstable. Do not overheat.

-

Setup: Use a Kugelrohr or short-path distillation apparatus. Long columns require too much heat.

-

Pressure: High vacuum is non-negotiable (< 1 mmHg).

-

Procedure:

-

Fraction 1 (Low Temp): Starting material usually boils significantly lower than the brominated product.

-

Fraction 2 (Product): Collect the main fraction.

-

Pot Residue: Di-bromo species and polymers will remain in the pot.

-

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the immediate next step for your crude mixture.

Figure 2: Workflow for selecting the appropriate purification technique based on impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade II or III) is actually preferred for acid-sensitive alkyl halides. It eliminates the need for triethylamine buffering. However, separation resolution is often lower than silica.

Q: My product turned yellow/brown during storage. Is it ruined? A: The color change indicates the liberation of trace Bromine (Br2) or HBr, likely due to slow hydrolysis or light sensitivity.

-

Fix: Dissolve in ether, wash with dilute Sodium Thiosulfate (to remove Br2) and NaHCO3, dry, and re-concentrate. Store in the dark at -20°C under Argon.

Q: Can I use recrystallization? A: Only if your specific derivative is a solid with a melting point >50°C. Many simple 3-bromomethyl-1,2,5-thiadiazoles are oils or low-melting solids. If solid, recrystallization from Heptane/EtOAc is effective for removing the "Alcohol" impurity, but less effective for removing Starting Material.

References

-

BenchChem. (2025).[1][6] Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis. Retrieved from 1[1][6]

-

Organic Syntheses. (2025). Synthesis of Brominated Heterocycles and Succinimide Removal. Retrieved from 7

-

Sigma-Aldrich. (2025). 2-Bromo-5-methyl-1,3,4-thiadiazole: Properties and Safety. Retrieved from 8

-

ChemicalBook. (2025). Sandmeyer bromination leading to thiadiazole derivatives. Retrieved from 9

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 4. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-ブロモ-5-メチル-1,3,4-チアジアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

Validation & Comparative

Comparative Reactivity & Medicinal Profiling of 1,2,5-Thiadiazole Isomers: A Technical Guide

Executive Summary

This guide provides a technical analysis of the 1,2,5-thiadiazole scaffold, contrasting it with its constitutional isomers (1,2,3-, 1,2,4-, and 1,3,4-thiadiazole).[1] While 1,3,4-thiadiazole is the most ubiquitous isomer in general chemical literature, 1,2,5-thiadiazole occupies a unique niche in medicinal chemistry as a "super-electron-deficient" bioisostere.[1] Its symmetry and low LUMO energy make it an exceptional replacement for pyridine or pyrazine rings in drug design (e.g., Timolol, Tizanidine), offering distinct lipophilicity and hydrogen-bonding profiles.[1]

Structural & Electronic Landscape: The Isomeric Quartet

The four thiadiazole isomers differ fundamentally in bond connectivity, which dictates their dipole moments, aromaticity (Bird Index), and susceptibility to metabolic oxidation.[1]

Comparative Profile of Thiadiazole Isomers[2][3][4][5][6][7][8][9][10]

| Feature | 1,2,5-Thiadiazole | 1,3,4-Thiadiazole | 1,2,4-Thiadiazole | 1,2,3-Thiadiazole |

| Connectivity | S-N=C-C=N (Symmetric) | S-C=N-N=C (Symmetric) | S-N=C-N=C (Asymmetric) | S-N=N-C=C (Asymmetric) |